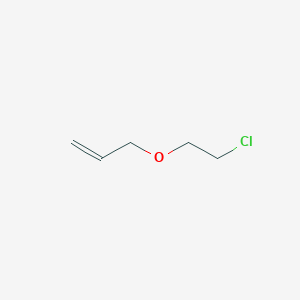
3-(2-Chloroethoxy)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chloroethoxy compounds involves the reaction of specific chloro and ethoxy precursors under controlled conditions. For example, 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene acts as a trimethylenemethane dianion synthon, leading to the formation of methylidenic diols through a catalyzed lithiation process involving carbonyl compounds and subsequent hydrolysis (Alonso et al., 2005). Additionally, the naphthalene-catalyzed lithiation of 3-chloro-2-(chloromethyl)prop-1-ene yields methylenic homoallylic diols, further demonstrating the compound's reactivity and potential in synthesis pathways (Alonso et al., 2000).
Molecular Structure Analysis
The molecular structure of chloroethoxy compounds is characterized by specific bond lengths, angles, and conformations, contributing to their reactivity and physical properties. For instance, an electron diffraction study on a related compound, 3-chloro-2-chloromethyl-1-propene, revealed the presence of different conformers, providing insights into the compound's geometric parameters and stability (Shen, 1979).
Chemical Reactions and Properties
Chloroethoxy compounds undergo various chemical reactions, demonstrating their versatility. Reactions involving chloromethoxy-substituted compounds result in complex product mixtures, indicating the potential for creating diverse molecular architectures (Smirnov et al., 2016). Furthermore, the electrochemical preparation of related compounds, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, underscores the role of electrooxidative processes in synthesizing functionalized molecules (Uneyama et al., 1983).
Applications De Recherche Scientifique
Application 1: Synthesis of Pyrazole Derivatives
- Summary of the Application: The compound “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is synthesized via the Vilsmeier-Haack reaction . This compound is a derivative of “3-(2-Chloroethoxy)prop-1-ene” and has potential applications in the synthesis of fluorescent sensors and biologically active compounds .
- Methods of Application: The synthesis involves the Vilsmeier-Haack reaction, which is a useful tool for the formylation of aromatic and heterocyclic compounds . The structure of the synthesized compound is elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Results or Outcomes: The successful synthesis of this compound opens up possibilities for its use in the creation of various materials for solar cells, organic light-emitting diodes, and natural products .
Application 2: Synthesis of Oxirane Derivatives
- Summary of the Application: The reaction of halogen-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane . These ethers have potential applications in various fields of organic synthesis and medicinal chemistry .
- Methods of Application: The synthesis involves the reaction of halo-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” to form unsaturated 2-hydroxyoxirane ethers . The formation of these ethers is confirmed by their reaction with acetone in the presence of BF3·Et2O, leading to substituted 1,3-dioxolanes .
- Results or Outcomes: The successful synthesis of these ethers provides a new pathway for the creation of compounds with a triple bond and an oxirane ring, which have wide applications in organic synthesis and medicinal chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-chloroethoxy)prop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYRERWHNMQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403541 |
Source


|
| Record name | 3-(2-chloroethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethoxy)prop-1-ene | |
CAS RN |
1462-39-1 |
Source


|
| Record name | 3-(2-chloroethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

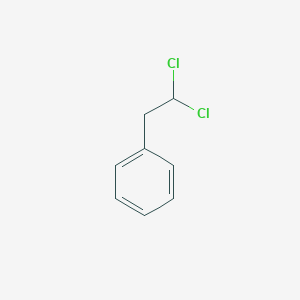

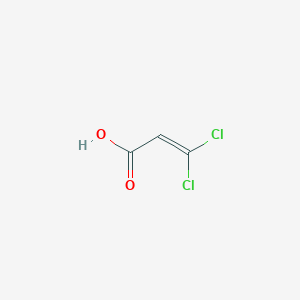
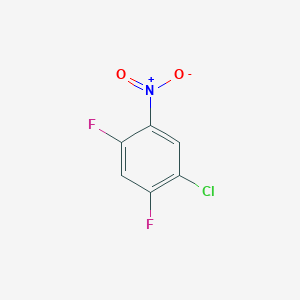
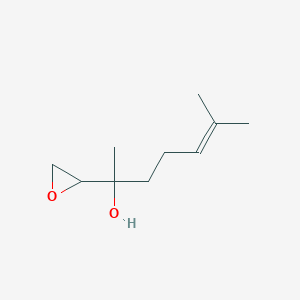
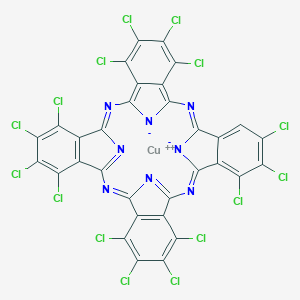
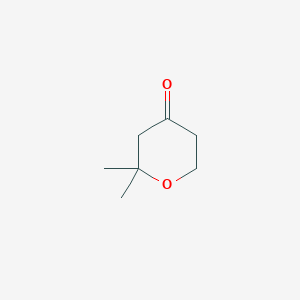
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
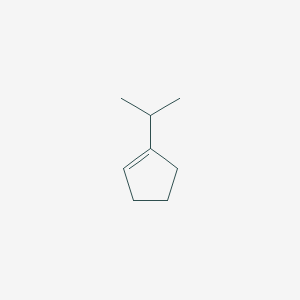
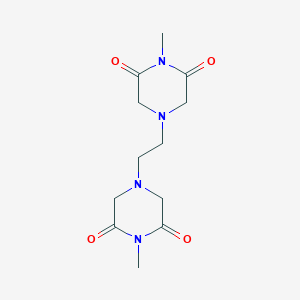
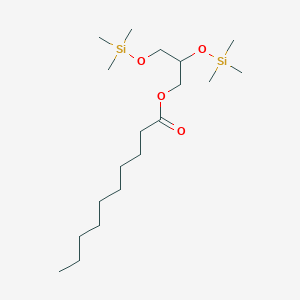
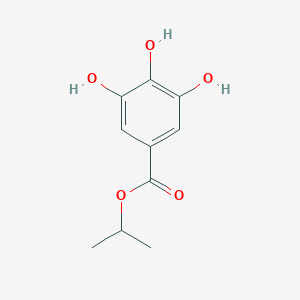
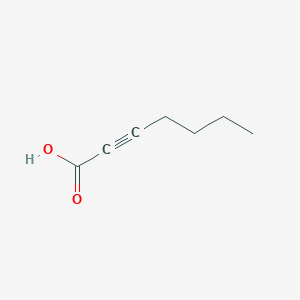
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)